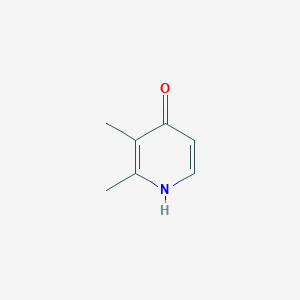

2,3-Dimethylpyridin-4-OL

Description

2,3-Dimethylpyridin-4-OL (C₇H₉NO; molecular weight 123.15 g/mol) is a pyridine derivative featuring hydroxyl (-OH) and methyl (-CH₃) groups at positions 4, 2, and 3, respectively. This structural arrangement confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and enhanced lipophilicity from the methyl substituents.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-6(2)8-4-3-7(5)9/h3-4H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTURTHBRTGJYRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC=CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617137 | |

| Record name | 2,3-Dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89776-31-8 | |

| Record name | 2,3-Dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,3-Dimethylpyridin-4-OL involves the reaction of 2,3-dimethylpyridine with phosphorus tribromide oxide. The reaction is carried out at 130°C for 4 hours under a nitrogen atmosphere. The reaction mixture is then poured onto ice and made basic by adding aqueous sodium hydroxide .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylpyridin-4-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and arylboronic acids are used in substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, ketones, aldehydes, and reduced forms of the original compound .

Scientific Research Applications

2,3-Dimethylpyridin-4-OL has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Dimethylpyridin-4-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group and methyl groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, influencing various biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following analysis compares 2,3-Dimethylpyridin-4-OL with key pyridine-based analogs, focusing on molecular structure, substituent effects, and inferred properties.

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Effects on Polarity and Solubility The hydroxyl group in Pyridin-2-ol increases polarity, enhancing water solubility. In contrast, this compound’s methyl groups reduce polarity, favoring solubility in organic solvents.

Reactivity and Stability

- Halogenated derivatives like 2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol exhibit higher molecular weights and reactivity in substitution reactions due to halogens (Cl, I). In contrast, this compound’s methyl groups stabilize the pyridine ring through electron donation, possibly enhancing thermal stability.

Biological Implications

- Lipophilicity from methyl groups in this compound may improve membrane permeability compared to polar analogs like Pyridin-2-ol , making it a candidate for drug design.

- Chlorinated derivatives might exhibit higher toxicity due to halogen presence, whereas methoxy groups could modulate metabolic pathways.

Biological Activity

2,3-Dimethylpyridin-4-OL, a pyridine derivative characterized by two methyl groups at the 2 and 3 positions and a hydroxyl group at the 4 position, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological properties, potential therapeutic applications, and relevant research data.

- Molecular Formula : C₇H₉NO

- Molecular Weight : 123.15 g/mol

- Melting Point : Approximately 50-52 °C

The presence of the hydroxyl group enhances its reactivity and solubility, contributing to its potential biological activity.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. Its derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

Enzyme Interaction

Research has suggested that this compound may interact with specific enzymes and receptors, potentially acting as an inhibitor or modulator in various biochemical pathways. This interaction is crucial for understanding its therapeutic potentials in medicinal chemistry.

Case Studies

- Bioconversion Studies :

-

Antimicrobial Testing :

- In vitro tests showed that derivatives of this compound displayed varying degrees of antibacterial activity. For instance, compounds with additional functional groups exhibited enhanced activity against specific bacterial strains.

Comparison of Biological Activities

| Compound Name | Activity Type | Observed Effects |

|---|---|---|

| This compound | Antimicrobial | Effective against Gram-positive bacteria |

| Hydroxylated Derivatives | Enzyme Inhibition | Modulation of metabolic pathways |

| Methylated Variants | Cytotoxicity | Induced apoptosis in cancer cells |

Synthesis Methods

Several methods for synthesizing this compound have been documented:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.